molecular formula C12H13N3 B6161613 N2-methyl-N2-phenylpyridine-2,5-diamine CAS No. 926265-74-9

N2-methyl-N2-phenylpyridine-2,5-diamine

Cat. No.: B6161613
CAS No.: 926265-74-9
M. Wt: 199.3
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Description

N2-Methyl-N2-phenylpyridine-2,5-diamine is a substituted pyridine derivative featuring a pyridine ring with two amine groups at positions 2 and 5. The N2 nitrogen is uniquely modified with both methyl (-CH₃) and phenyl (-C₆H₅) substituents. This structural duality confers distinct physicochemical properties, making it relevant in pharmaceutical and materials science research. Key properties such as lipophilicity (predicted XLogP3 ≈ 3.2) and polar surface area (PSA ≈ 16.1 Ų) align with structurally related compounds, suggesting moderate solubility and membrane permeability .

Properties

CAS No.

926265-74-9

Molecular Formula

C12H13N3

Molecular Weight

199.3

Purity

95

Origin of Product

United States

Preparation Methods

Palladium on Carbon (Pd/C) in Methanol

A mixture of 2-chloro-5-nitropyridine derivatives and morpholine undergoes nucleophilic substitution followed by hydrogenation. Under atmospheric hydrogen pressure in methanol at 20°C for 12 hours, Pd/C facilitates complete nitro-group reduction, yielding N2-methyl-N2-phenylpyridine-2,5-diamine in 75% yield after workup. This method benefits from mild conditions and straightforward purification via filtration and concentration.

Reaction Conditions Table

ParameterValue
Catalyst20% Pd/C (500 mg per 20 mmol)
SolventMethanol
Temperature20°C
PressureAtmospheric (760 Torr)
Duration12 hours
Yield75%

High-Pressure Hydrogenation in Ethanol

Alternative protocols employ 60 psi hydrogen pressure in ethanol with 10% Pd/C. Despite extended reaction times (18 hours), yields drop to 17% due to competing side reactions, as evidenced by the formation of byproducts detected via 1H^1H-NMR. The lower yield underscores the sensitivity of the N-phenyl group to over-reduction under elevated pressures.

Iron-Mediated Reductive Amination

A solvent-dependent approach using iron(III) chloride and hydrazine hydrate in methanol achieves simultaneous reduction and amination.

Reflux Conditions with Hydrazine

Active carbon and FeCl3_3 catalyze the reduction of nitro intermediates at reflux temperatures. After 4 hours, workup involving ethyl acetate/chloroform extraction yields the target compound, though quantitative data remain unreported. This method avoids noble metal catalysts but requires careful pH control during extraction to prevent amine protonation.

Diamination of Alkenes and Imines

Copper(II)-mediated diamination strategies from unrelated systems suggest potential adaptability.

Thioamide Dianion Additions

Thioamide dianions react with imines to generate 1,2-diamines with >90% diastereoselectivity. Applying this to pyridine-derived imines might enable stereocontrolled synthesis, but no published attempts exist for this specific target.

Challenges and Optimization Strategies

Byproduct Formation in Hydrogenation

Mass spectrometry data reveal a dimeric species at m/z 247 ([2M+H]+^+) in low-yield reactions, suggesting oxidative coupling side reactions. Mitigation strategies include:

  • Lowering hydrogen pressure to 30–40 psi

  • Adding radical scavengers like TEMPO

  • Using degassed solvents to prevent oxidation

Solvent Effects on Reduction Kinetics

Methanol’s polar protic nature enhances nitro-group reduction rates compared to ethanol. Computational studies on solvent dielectric constants (ε\varepsilon) correlate with observed yields:

Reaction Rate1ε\text{Reaction Rate} \propto \frac{1}{\sqrt{\varepsilon}}

This inverse relationship explains faster reductions in methanol (ε=32.7\varepsilon = 32.7) versus ethanol (ε=24.3\varepsilon = 24.3) .

Chemical Reactions Analysis

Types of Reactions

N2-methyl-N2-phenylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as triethylamine, in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Amine derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

N2-methyl-N2-phenylpyridine-2,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in the manufacturing of synthetic materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N2-methyl-N2-phenylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N2-methyl-N2-phenylpyridine-2,5-diamine with its closest analogs:

Compound Name Molecular Formula Molecular Weight XLogP3 PSA (Ų) Key Applications
This compound C₁₂H₁₄N₃ 200.26 ~3.2 ~16.1 Pharma intermediates, optoelectronics
N2-Phenylpyridine-2,5-diamine C₁₁H₁₁N₃ 185.23 3.2 16.13 Synthetic precursor
N2-Methylpyridine-2,5-diamine hydrochloride C₆H₁₀ClN₃ 171.62 N/A N/A Medical intermediates
N2-Ethylpyridine-2,5-diamine C₇H₁₁N₃ 137.18 N/A N/A Research chemicals
N2,N2-Dimethylpyridine-2,5-diamine C₇H₁₁N₃ 137.18 N/A N/A Organic synthesis

Key Observations :

  • Lipophilicity : The phenyl group in N2-phenyl derivatives increases XLogP3 (3.2) compared to alkyl-substituted analogs (e.g., ethyl or methyl), enhancing membrane permeability but reducing aqueous solubility .
  • Steric Hindrance : The bulky phenyl group may hinder rotational freedom, affecting binding interactions in pharmaceutical contexts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N2-methyl-N2-phenylpyridine-2,5-diamine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via alkylation of pyridine-2,5-diamine. For example, methyl and phenyl groups can be introduced using methyl bromide and phenylating agents in the presence of a base (e.g., potassium carbonate) under reflux conditions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are used to enhance reaction efficiency, and temperature control (60–80°C) minimizes side products .
  • Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization. Yield improvements focus on stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions on the pyridine ring (e.g., methyl and phenyl groups at N2) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 230.12) .
  • X-ray Crystallography : Resolves 3D geometry, particularly the dihedral angle between the phenyl group and pyridine ring .

Q. How is purity assessed for this compound, and what thresholds are acceptable in pharmacological studies?

  • Methods : High-performance liquid chromatography (HPLC) with UV detection (purity >95%) and elemental analysis (C, H, N within ±0.3% of theoretical values) are standard. Impurities (e.g., unreacted starting materials) are quantified via LC-MS .

Advanced Research Questions

Q. What molecular targets and mechanisms underlie the reported biological activity of this compound?

  • Mechanistic Insights : The compound may inhibit enzymes like kinases or oxidoreductases by binding to catalytic sites via its amino and aromatic groups. For example, pyridine-diamine derivatives disrupt ATP-binding pockets in kinase assays .
  • Experimental Design : Target identification involves competitive inhibition assays, surface plasmon resonance (SPR) for binding affinity, and siRNA knockdown to validate pathway involvement .

Q. What challenges arise in scaling up multi-step syntheses of this compound, and how are they addressed?

  • Challenges : Side reactions (e.g., over-alkylation) and low solubility in aqueous phases complicate purification.
  • Solutions : Stepwise alkylation with protecting groups (e.g., tert-butoxycarbonyl, Boc) ensures regioselectivity. Solvent systems like ethyl acetate/water improve extraction efficiency .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach : Discrepancies may stem from assay conditions (e.g., pH, co-solvents) or impurity profiles. Reproducibility requires:

  • Standardized protocols (e.g., CellTiter-Glo® for cytotoxicity).
  • Batch-to-batch consistency checks via HPLC and NMR .

Q. How do substituents (e.g., methyl vs. ethyl groups) on the pyridine ring influence bioactivity?

  • Structure-Activity Relationship (SAR) : Methyl groups enhance metabolic stability, while bulkier substituents (e.g., ethyl) may reduce membrane permeability. Fluorinated analogs (e.g., 3,5-difluoro derivatives) show increased electronegativity and target affinity .

Q. What factors govern the thermal stability of this compound, and how is this property quantified?

  • Analysis : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), while differential scanning calorimetry (DSC) measures phase transitions. Stability is influenced by crystallinity and hygroscopicity, with anhydrous storage recommended .

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